alpha-Hydroxy octadecanoyl coenzyme A

Peroxisomal α-oxidation HACL1 substrate specificity 2-hydroxyacyl-CoA lyase

Researchers studying peroxisomal α-oxidation frequently encounter false-negative results when using standard acyl-CoAs as HACL1 substrates. 2-Hydroxyoctadecanoyl-CoA (CAS 38861-93-7) is the exclusive, obligate HACL1 substrate-stearoyl-CoA cannot substitute (EC 4.1.2.63). • Sole substrate for HACL1; cleaved to heptadecanal & formyl-CoA for odd-chain fatty acid biosynthesis • Required for CerS1/CerS3-mediated 2-hydroxy-ceramide production in keratinocyte differentiation models • Validated for aldehyde detection via HPLC-fluorescence at 40 µM with recombinant HACL1 Supplied as ammonium salt for aqueous solubility; store at -20°C.

Molecular Formula C39H70N7O18P3S
Molecular Weight 1050.0 g/mol
Cat. No. B12369072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxy octadecanoyl coenzyme A
Molecular FormulaC39H70N7O18P3S
Molecular Weight1050.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31+,32?,33+,37-/m1/s1
InChIKeyOJQMIXCIJFLULT-WRAMAXHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Hydroxy Octadecanoyl Coenzyme A (2-Hydroxystearoyl-CoA): Chemical Identity and Procurement-Relevant Characteristics


alpha-Hydroxy octadecanoyl coenzyme A (synonyms: 2-hydroxyoctadecanoyl-CoA, 2-hydroxystearoyl-CoA, α-hydroxy stearoyl-CoA; CAS 38861-93-7) is a long-chain hydroxy fatty acyl-CoA ester formed by thioesterification of coenzyme A with 2-hydroxyoctadecanoic acid (2-hydroxystearic acid) [1]. It bears a hydroxyl group at the α-carbon (C-2) of the C18:0 saturated fatty acyl chain, distinguishing it from the non-hydroxylated parent compound stearoyl-CoA [2]. This compound serves as the physiological substrate for peroxisomal 2-hydroxyacyl-CoA lyase 1 (HACL1; EC 4.1.2.63), the rate-limiting enzyme of the fatty acid α-oxidation pathway, and is also utilized as an acyl donor by ceramide synthase 1 (CerS1) for 2-hydroxy-ceramide biosynthesis [3][4]. Its molecular formula is C₃₉H₇₀N₇O₁₈P₃S with a monoisotopic mass of approximately 1049.37 Da [2].

Why Stearoyl-CoA and Other In-Class Acyl-CoA Esters Cannot Substitute for Alpha-Hydroxy Octadecanoyl Coenzyme A in Targeted Applications


alpha-Hydroxy octadecanoyl coenzyme A occupies a distinct metabolic niche that cannot be filled by its non-hydroxylated analog stearoyl-CoA (octadecanoyl-CoA) or by shorter-chain 2-hydroxy fatty acyl-CoAs. The 2-hydroxyl group is the essential molecular determinant for substrate recognition by HACL1, as the enzyme displays no detectable cleavage activity toward stearoyl-CoA, hexadecanoyl-CoA, or 3-hydroxyhexadecanoyl-CoA [1]. Furthermore, 2-hydroxyoctadecanoyl-CoA and the branched-chain substrate 2-hydroxy-3-methylhexadecanoyl-CoA compete for the same HACL1 active site, with the straight-chain C18 2-hydroxy species acting as a potent competitive inhibitor [1]. This means that experimental readouts—whether enzymatic activity, metabolic flux, or aldehyde generation—are fundamentally substrate-specific. Procuring stearoyl-CoA or 2-hydroxyhexadecanoyl-CoA (C16:0 2-OH) in place of the C18 2-hydroxy derivative will yield zero or quantitatively divergent HACL1 activity data, invalidating assay calibrations and kinetic comparisons [2]. For ceramide synthase studies, chain-length specificity further precludes substitution: CerS1 preferentially utilizes C18 acyl-CoA donors, and while it accepts both stearoyl-CoA and 2-hydroxy-stearoyl-CoA, the resulting ceramide products (nonhydroxy-C18-ceramide vs. 2-hydroxy-C18-ceramide) have distinct biophysical properties and biological functions [3].

Quantitative Differentiation Evidence for Alpha-Hydroxy Octadecanoyl Coenzyme A Against Closest Analogs


HACL1 Substrate Discrimination: 2-Hydroxyoctadecanoyl-CoA Is Cleaved; Stearoyl-CoA Is Not

Recombinant rat HACL1 (2-hydroxyacyl-CoA lyase, EC 4.1.2.63) cleaves 2-hydroxyoctadecanoyl-CoA into heptadecanal and formyl-CoA, but exhibits no detectable activity toward the non-hydroxylated analog octadecanoyl-CoA (stearoyl-CoA). This absolute substrate discrimination was demonstrated in parallel assays using the same recombinant enzyme preparation, establishing that the 2-hydroxyl group is a non-negotiable structural requirement for HACL1 catalysis [1]. The enzyme also shows no activity toward hexadecanoyl-CoA, 3-hydroxyhexadecanoyl-CoA, 3-methylhexadecanoyl-CoA, or the free acid 2-hydroxyhexadecanoic acid, confirming stringent specificity for 2-hydroxy fatty acyl-CoA esters [1].

Peroxisomal α-oxidation HACL1 substrate specificity 2-hydroxyacyl-CoA lyase

Competitive Substrate Inhibition: 2-Hydroxyoctadecanoyl-CoA Potently Competes with Branched-Chain HACL1 Substrates

In direct head-to-head competition experiments, the addition of 0.05 mM 2-hydroxyoctadecanoyl-CoA to incubation mixtures containing 0.01 mM 2-hydroxy-3-methylhexadecanoyl-CoA (the branched-chain HACL1 substrate derived from phytanic acid metabolism) reduced the cleavage rate of the branched-chain substrate to a major extent [1]. This demonstrates that the straight-chain C18 2-hydroxy species competes effectively for the HACL1 active site and that the two substrate classes are not metabolically orthogonal. The competition is reciprocal: 2-hydroxyhexadecanoyl-CoA (C16:0 2-OH) similarly reduces cleavage of the branched-chain substrate [1]. For researchers measuring HACL1 activity in complex biological samples where both straight-chain and branched-chain 2-hydroxyacyl-CoAs may co-exist, this competition must be accounted for in assay design and kinetic data interpretation.

HACL1 competition assay substrate selectivity 2-hydroxy straight-chain vs. branched-chain acyl-CoA

Validated HACL1 Activity Benchmarks in Human Fibroblasts and Mouse Liver Using 2-Hydroxyoctadecanoyl-CoA as Definitive Substrate

A validated non-radioactive RP-HPLC-fluorescence assay using 2-hydroxyoctadecanoyl-CoA (40 µM) as substrate established quantitative HACL1 activity benchmarks across biological systems [1]. In human fibroblast lysates, HACL1 activity measured 187 ± 29 pmol/min/mg protein (n = 4). In mouse liver homogenates, a significant gender-dependent difference was documented: 106 ± 12 mU/g liver in females (n = 4) versus 71 ± 19 mU/g liver in males (n = 6) [1]. The apparent Km of HACL1 for 2-hydroxyoctadecanoyl-CoA is 10–15 µM, and the specific activity in rat liver is approximately 115 mU/g [1]. These values were obtained under optimized conditions (50 mM Tris-HCl pH 7.5, 0.8 mM MgCl₂, 20 µM thiamine pyrophosphate, 6.6 µM BSA, 37°C) and serve as reference ranges for validating HACL1 enzyme preparations and diagnosing peroxisomal α-oxidation deficiencies.

HACL1 activity quantification peroxisomal disorder diagnostics human fibroblast assay

Ceramide Synthase 1 Chain-Length Specificity Is Conserved for 2-Hydroxy-Acyl-CoA: C18 Selectivity Over C16, C20, and C24

Ceramide synthase 1 (CerS1, also known as LASS1) is uniquely specific for C18 acyl-CoA donors among the six mammalian CerS isoforms. In vitro assays using HEK 293T cells overexpressing individual CerS family members demonstrated that CerS1 can utilize 2-hydroxy-stearoyl-CoA (2-hydroxyoctadecanoyl-CoA) as a substrate for 2-hydroxy-ceramide synthesis, and that the chain-length specificity of each CerS isoform for 2-hydroxy-fatty acyl-CoAs mirrors that for nonhydroxy-fatty acyl-CoAs [1]. CerS1 preferentially synthesizes C18-ceramide (Km for dihydrosphingosine ~2.5 ± 0.7 µM when paired with C18:0-CoA), and this selectivity is retained with the 2-hydroxylated acyl donor [2]. In contrast, CerS2 prefers C22–C24 acyl-CoAs, CerS5 and CerS6 prefer C14–C16, and CerS3 synthesizes ultra-long-chain ceramides [2]. This means that for studies of CerS1-specific 2-hydroxy-ceramide biosynthesis, only the C18 2-hydroxyacyl-CoA (not C16, C20, or C24 analogs) will generate the physiologically relevant CerS1 product.

Ceramide synthase specificity 2-hydroxy-ceramide CerS1 acyl-CoA preference

Distinct Biosynthetic Origin: 2-Hydroxyoctadecanoyl-CoA Cannot Be Generated from Stearoyl-CoA by Phytanoyl-CoA Hydroxylase (PHYH)

Phytanoyl-CoA 2-hydroxylase (PHYH, also known as PAHX) catalyzes the 2-hydroxylation of branched-chain acyl-CoAs such as phytanoyl-CoA and 3-methylhexadecanoyl-CoA, but does NOT hydroxylate long and very long straight-chain acyl-CoAs, including stearoyl-CoA [1]. This means that 2-hydroxyoctadecanoyl-CoA cannot be produced by direct PHYH-catalyzed hydroxylation of stearoyl-CoA. Instead, the physiological route to 2-hydroxyoctadecanoyl-CoA proceeds via fatty acid 2-hydroxylase (FA2H), which acts on free fatty acids (not CoA esters), followed by acyl-CoA synthetase-mediated activation of the 2-hydroxy free fatty acid [2][3]. This divergent biosynthetic origin has practical implications: in metabolic tracing or enzyme reconstitution experiments, stearoyl-CoA cannot serve as a precursor for generating 2-hydroxyoctadecanoyl-CoA; the compound must be sourced exogenously or generated from free 2-hydroxyoctadecanoic acid via acyl-CoA synthetases.

Fatty acid 2-hydroxylation PHYH specificity biosynthetic route divergence

Procurement-Driven Application Scenarios for Alpha-Hydroxy Octadecanoyl Coenzyme A in Research and Diagnostic Settings


Quantitative HACL1 Activity Measurement in Peroxisomal Disorder Diagnostics

2-Hydroxyoctadecanoyl-CoA (40 µM) is the validated non-radioactive substrate for measuring HACL1 activity in human fibroblast lysates and tissue homogenates using RP-HPLC-fluorescence detection of heptadecanal [1]. Published reference ranges (human fibroblasts: 187 ± 29 pmol/min/mg protein; mouse liver: 106 ± 12 mU/g in females) enable clinical and experimental diagnostics of peroxisomal α-oxidation deficiencies. The assay has been deployed to simulate HACL1 deficiency via oxythiamine treatment of fibroblasts, confirming that HACL1-dependent 2-hydroxyoctadecanoyl-CoA cleavage is the obligate route for straight-chain 2-hydroxy fatty acid degradation [1]. No alternative substrate (including stearoyl-CoA or 2-hydroxy-3-methylhexadecanoyl-CoA) can substitute for this specific diagnostic application.

CerS1-Specific 2-Hydroxy-Ceramide Biosynthesis and Sphingolipid Research

For studying CerS1-dependent 2-hydroxy-ceramide production, 2-hydroxyoctadecanoyl-CoA is the requisite C18 acyl donor. CerS1 is the only mammalian ceramide synthase isoform with stringent C18 specificity, and in vitro CerS assays have confirmed its ability to utilize 2-hydroxy-stearoyl-CoA for 2-hydroxy-ceramide synthesis [2]. Because CerS2–6 have distinct chain-length preferences (C22–C24, ultra-long, C14–C20), using 2-hydroxyoctadecanoyl-CoA ensures that the resulting ceramide product is unequivocally attributable to CerS1 activity, which is critical for isoform-specific functional studies, inhibitor screening, and sphingolipid biomarker development [2].

Peroxisomal α-Oxidation Pathway Reconstitution and Metabolic Flux Analysis

The peroxisomal α-oxidation of 2-hydroxy long-chain fatty acids proceeds via a three-step cycle: activation to 2-hydroxyacyl-CoA by an acyl-CoA synthetase, cleavage by HACL1 to formyl-CoA and an (n-1) aldehyde, and further metabolism of the aldehyde [3]. 2-Hydroxyoctadecanoyl-CoA is the obligate intermediate in this pathway, and its exogenous addition to permeabilized hepatocytes or reconstituted enzyme systems is required to bypass the activation step and directly assess HACL1 kinetics and cofactor dependencies (ATP, CoA, Mg²⁺, TPP, NAD⁺) [3]. Because stearoyl-CoA cannot enter this pathway (no PHYH-mediated hydroxylation possible) and free 2-hydroxyoctadecanoic acid requires prior activation that may be rate-limiting in some experimental systems, the CoA ester form is essential for controlled kinetic studies [3][4].

HACL1 Substrate Competition Studies and Peroxisomal Metabolomics

In peroxisomal metabolomics and enzyme competition studies, 2-hydroxyoctadecanoyl-CoA serves as a defined straight-chain probe to distinguish HACL1 activity toward straight-chain 2-hydroxy substrates from activity toward branched-chain substrates (e.g., 2-hydroxy-3-methylhexadecanoyl-CoA derived from phytanic acid) [5]. The demonstrated competitive inhibition between these substrate classes means that accurate HACL1 kinetic parameter determination requires single-substrate conditions using purified 2-hydroxyoctadecanoyl-CoA. For laboratories profiling peroxisomal acyl-CoA pools by LC-MS/MS, authentic 2-hydroxyoctadecanoyl-CoA standard is required for retention time alignment, calibration curve construction, and unambiguous peak identification against the complex background of endogenous acyl-CoA species [1].

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